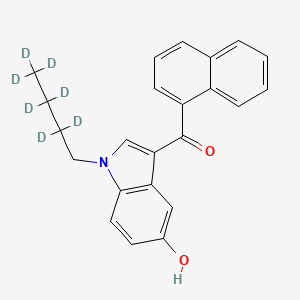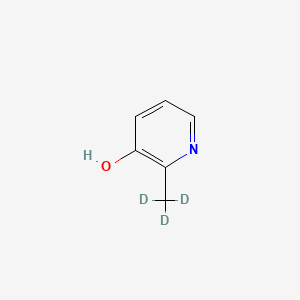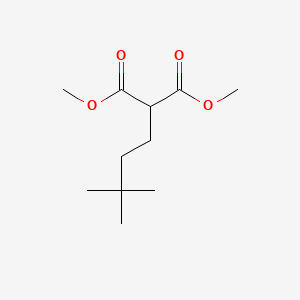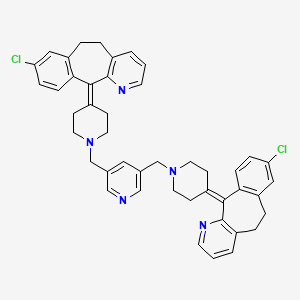
9-cis-Retinyl Linoleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-cis-Retinyl Linoleate is a fatty acid ester of Retinol isomer . It has a molecular formula of C38H60O2 and a molecular weight of 548.88 .
Synthesis Analysis
The synthesis of 9-cis-retinoids, including this compound, involves a catalytic Z-isomerization of retinoids using conventional heat treatment or microwave irradiation . A screen of 20 transition metal-based catalysts identified an optimal approach for the regioselective production of Z-retinoids . The most effective catalytic system was comprised of a palladium complex with labile ligands .Molecular Structure Analysis
The IUPAC name for this compound is (2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl-octadeca-9,12-dienoate . It is soluble in Benzene (Slightly), Ethyl Acetate (Slightly), and should be stored at -86°C under an inert atmosphere .Chemical Reactions Analysis
The biochemical properties and active sites and reaction mechanisms of retinoid-converting enzymes in animals and bacteria, including retinol dehydrogenase, alcohol dehydrogenase, aldo-keto reductase, and aldehyde dehydrogenase, are reviewed . These enzymes play a crucial role in the conversion and metabolism of retinoids, including this compound.Physical And Chemical Properties Analysis
This compound is a pale yellow oily matter . It has a predicted boiling point of 631.0±34.0°C and a predicted density of 0.929±0.06 g/cm3 .Applications De Recherche Scientifique
Metabolic and Health Impacts
9-cis-Retinyl Linoleate, a compound related to conjugated linoleic acids (CLA), has been studied for its effects on various metabolic and health parameters. Although direct research on this compound is limited, studies on similar compounds like cis-9, trans-11 CLA and trans-10, cis-12 CLA provide insights into potential applications and effects on human health.
Cardiovascular Health : Studies have examined the impact of CLA isomers, including cis-9, trans-11, on lipid metabolism and cardiovascular risk factors. For example, dietary supplementation with CLA isomers has been shown to significantly reduce fasting plasma triglyceride concentrations, suggesting a potential role in cardiovascular health improvement (Naumann et al., 2006).
Diabetes and Insulin Regulation : The relationship between CLA in adipose tissue and diabetes risk has been explored, revealing that higher levels of certain CLA isomers might be inversely associated with diabetes risk, highlighting a possible avenue for diabetes prevention or management (Castro-Webb et al., 2012).
Inflammation and Immune Function : CLA isomers have been studied for their immunomodulatory properties, with research indicating that they can modulate immune function in both animal models and humans, affecting aspects of both the innate and adaptive immune responses (O'shea et al., 2004).
Cancer Research : Certain CLA isomers have been investigated for their anticarcinogenic activities, particularly in relation to breast and colon cancer. Studies suggest that these isomers may induce apoptosis and modulate gene expression related to cancer progression, offering potential pathways for cancer prevention or therapy (Islam et al., 2010).
Obesity and Metabolic Disorders : The effects of CLA on body fat and weight reduction have been consistent across some human intervention studies, with specific isomers like trans-10, cis-12 CLA being attributed to modest body fat loss, suggesting potential applications in the management of obesity and related metabolic disorders (McCaffrey et al., 2011).
Safety and Hazards
Orientations Futures
9-cis-Retinyl Linoleate and other 9-cis-retinoids have shown promise in the treatment of certain conditions. For example, a proof-of-concept study for oral synthetic 9-cis-retinyl provided visual rescue for late-onset autosomal dominant retinitis pigmentosa . Furthermore, the retinoic acid signaling pathway, which this compound is part of, is being targeted as a modern precision therapy against cancers .
Mécanisme D'action
Target of Action
9-cis-Retinyl Linoleate is a fatty acid ester of Retinol isomer . It is a biochemical used for proteomics research . The primary targets of this compound are retinoid receptors, which play a crucial role in various biological processes, including cell differentiation, immune function, and vision .
Mode of Action
This compound interacts with its targets, the retinoid receptors, by binding to them. This binding triggers a series of biochemical reactions that lead to changes in the cell. For instance, it has been suggested that 9-cis-retinal, a product of this compound, can replace the native 11-cis chromophore and efficiently bind rhodopsin, forming a light-sensitive isorhodopsin in vivo .
Biochemical Pathways
The biochemical pathways affected by this compound involve the metabolism of retinol and retinyl ester . It is part of the retinoid cycle, which is responsible for the regeneration of the visual chromophore 11-cis retinal . The compound’s action affects many downstream effects, including embryonic development, adult growth and development, maintenance of immunity, maintenance of epithelial barriers, and vision .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It has been found that 9-cis-β-carotene, a precursor of 9-cis-retinal, has good bioavailability and is absorbed and metabolized in the intestine . The systemic drug exposure changes with chronic dosing . The compound’s ADME properties significantly impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are significant. It has been found to inhibit photoreceptor degeneration in cultures of eye cups from mice with a retinoid cycle genetic defect . Furthermore, it has been suggested that synthetic 9-cis-β-carotene may serve as an effective treatment for retinal dystrophies involving the retinoid cycle .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the compound’s action is affected by the diet, as vitamin A must be acquired from the diet . Moreover, the compound’s action can be influenced by the presence of other retinyl palmitate isomers .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of 9-cis-Retinyl Linoleate involves the esterification of 9-cis-retinol and linoleic acid. The reaction is typically carried out using acid-catalyzed esterification in the presence of a dehydrating agent.", "Starting Materials": ["9-cis-retinol", "linoleic acid", "dehydrating agent", "acid catalyst"], "Reaction": ["Step 1: Dissolve 9-cis-retinol in a suitable solvent such as methanol or ethanol.", "Step 2: Add a catalytic amount of acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.", "Step 3: Add linoleic acid to the reaction mixture.", "Step 4: Add a dehydrating agent, such as thionyl chloride or phosphorus pentoxide.", "Step 5: Heat the reaction mixture under reflux for several hours.", "Step 6: Cool the reaction mixture and extract the product using a suitable solvent."]} } | |
Numéro CAS |
79299-81-3 |
Formule moléculaire |
C38H60O2 |
Poids moléculaire |
548.896 |
Nom IUPAC |
[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C38H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h11-12,14-15,22,24-25,28-30H,7-10,13,16-21,23,26-27,31-32H2,1-6H3/b12-11-,15-14-,25-22+,29-28+,33-24-,34-30+ |
Clé InChI |
XJKITIOIYQCXQR-WRXPCABDSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
Synonymes |
9-cis-Retinol Linoleate; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(2R,4R,6R,10S,12R,13R)-13-acetyloxy-4,15-dimethyl-12-(2-methyloxiran-2-yl)-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-10-yl] acetate](/img/structure/B589711.png)


![4-[4-(Trifluoromethyl)phenyl]butanal](/img/structure/B589715.png)
![2,3,4,5,6-pentadeuterio-N-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide;hydrochloride](/img/structure/B589716.png)

![13-Chloro-2-[1-[[5-[[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)-2,2,6,6-tetradeuteriopiperidin-1-yl]methyl]pyridin-3-yl]methyl]-2,2,6,6-tetradeuteriopiperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene](/img/structure/B589722.png)